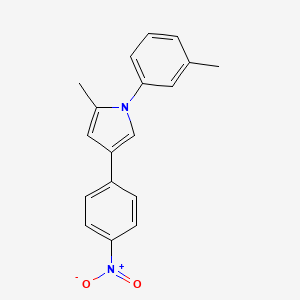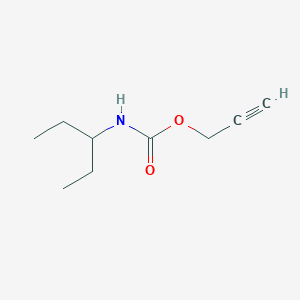![molecular formula C15H17O4P B14387539 [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid CAS No. 89561-62-6](/img/structure/B14387539.png)
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 3-methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid typically involves the reaction of 3-methylphenol with phenylethyl bromide to form 1-(3-methylphenoxy)-1-phenylethane. This intermediate is then reacted with phosphorus trichloride (PCl3) and subsequently hydrolyzed to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction process .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenoxy derivatives
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting phosphatases.
Drug Development: It is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine:
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Research is ongoing to explore its use in treating various medical conditions.
Industry:
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Electronics: It is used in the fabrication of electronic components due to its unique chemical properties .
作用機序
The mechanism of action of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate
Comparison:
- This compound is unique due to the presence of the phosphonic acid group, which imparts distinct chemical reactivity and biological activity.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid has a similar structure but with a phosphinic acid group, leading to different reactivity and applications.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate contains a phosphonate group, which affects its solubility and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89561-62-6 |
|---|---|
分子式 |
C15H17O4P |
分子量 |
292.27 g/mol |
IUPAC名 |
[1-(3-methylphenoxy)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C15H17O4P/c1-12-7-6-10-14(11-12)19-15(2,20(16,17)18)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,16,17,18) |
InChIキー |
QGYZDTVQKJDIBD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)



![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)
![2-Amino-5-{1-(methylsulfanyl)-2-[(propan-2-yl)amino]ethyl}benzonitrile](/img/structure/B14387479.png)

![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)

![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)
![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)

![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
